6-(2-Piperidinoethyl)-6H-indolo[2,3-B]quinoxaline
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Overview
Description
6-(2-Piperidinoethyl)-6H-indolo[2,3-B]quinoxaline: is a heterocyclic compound with an intriguing structure It belongs to the indolo[2,3-b]quinoxaline family, which combines the indole and quinoxaline moieties
Preparation Methods
a. One-Pot Approach: One synthetic route involves a one-pot approach using palladium-catalyzed two-fold C–N coupling and C–H activation reactions. Starting from 2,3-dibromoquinoxaline, this method efficiently yields indolo[2,3-B]quinoxaline derivatives. the substrate scope is somewhat limited .
b. Two-Step Approach: An alternative method employs a two-step process. First, Pd-catalyzed Suzuki coupling reactions lead to intermediate compounds. Subsequently, annulation occurs via Pd-catalyzed two-fold C–N coupling with aromatic and aliphatic amines, resulting in indolo[2,3-B]quinoxalines .
Chemical Reactions Analysis
This compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions depend on the specific reaction type. Major products formed from these reactions contribute to the compound’s versatility.
Scientific Research Applications
Chemistry::
Catalysis: Researchers explore its potential as a catalyst in organic transformations.
Materials Science: Investigations focus on its use in designing functional materials.
Antibacterial Properties: Some derivatives exhibit antibacterial activity.
Enzyme Inhibition: For instance, compound 6-(6-(piperidin-1-yl)hexyl)-6H-indolo[2,3-B]quinoxaline shows anti-BchE inhibition.
Pharmaceuticals: The compound’s unique structure may inspire drug development.
Dyes and Pigments: Its chromophoric properties make it interesting for colorants.
Mechanism of Action
The exact mechanism remains an active area of research. it likely involves interactions with specific molecular targets and signaling pathways. Further studies are needed to elucidate this fully.
Comparison with Similar Compounds
While there are other indolo[2,3-B]quinoxalines, this compound stands out due to its specific substituents and functional groups. Similar compounds include other indole-based heterocycles and quinoxalines.
Properties
CAS No. |
59184-60-0 |
---|---|
Molecular Formula |
C21H22N4 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
6-(2-piperidin-1-ylethyl)indolo[3,2-b]quinoxaline |
InChI |
InChI=1S/C21H22N4/c1-6-12-24(13-7-1)14-15-25-19-11-5-2-8-16(19)20-21(25)23-18-10-4-3-9-17(18)22-20/h2-5,8-11H,1,6-7,12-15H2 |
InChI Key |
HFWVWBPZEAYHMA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Origin of Product |
United States |
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